
2-Bromobenzyl thioether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromobenzyl thioether is an organic compound that belongs to the class of thioethers, which are sulfur analogs of ethers. Thioethers contain a sulfur atom bonded to two carbon atoms. The presence of a bromine atom on the benzyl group adds unique reactivity to this compound, making it valuable in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromobenzyl thioether can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction between 2-bromobenzyl chloride and a thiol. The reaction typically occurs under basic conditions, where the thiol acts as a nucleophile, displacing the chloride ion and forming the thioether linkage .
Industrial Production Methods
Industrial production of this compound often involves large-scale nucleophilic substitution reactions. The process requires careful control of reaction conditions, such as temperature, solvent, and the concentration of reactants, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromobenzyl thioether undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or alkoxides, leading to the formation of new compounds.
Oxidation: The sulfur atom in the thioether can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, typically reducing the bromine atom to a hydrogen atom.
Common Reagents and Conditions
Major Products Formed
Nucleophilic Substitution: The major products are new thioethers or other substituted benzyl compounds.
Oxidation: The major products are sulfoxides or sulfones.
Reduction: The major product is the corresponding benzyl thioether without the bromine atom.
Aplicaciones Científicas De Investigación
2-Bromobenzyl thioether has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Bromobenzyl thioether involves its reactivity at the benzylic position. The bromine atom can be displaced by nucleophiles, leading to the formation of new compounds. The sulfur atom in the thioether can undergo oxidation or reduction, altering the compound’s chemical properties and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromobenzyl chloride: Similar in structure but contains a chloride atom instead of a thioether linkage.
Benzyl thioether: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Bromobenzyl bromide: Contains two bromine atoms, increasing its reactivity in substitution reactions.
Uniqueness
2-Bromobenzyl thioether is unique due to the presence of both a bromine atom and a thioether linkage. This combination provides a versatile platform for various chemical reactions, making it valuable in synthetic chemistry and industrial applications .
Propiedades
Número CAS |
84035-84-7 |
|---|---|
Fórmula molecular |
C14H12Br2S |
Peso molecular |
372.1 g/mol |
Nombre IUPAC |
1-bromo-2-[(2-bromophenyl)methylsulfanylmethyl]benzene |
InChI |
InChI=1S/C14H12Br2S/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2 |
Clave InChI |
CLOIRDNBALNYDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CSCC2=CC=CC=C2Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-4-methyl-, 1-oxide](/img/structure/B14410249.png)
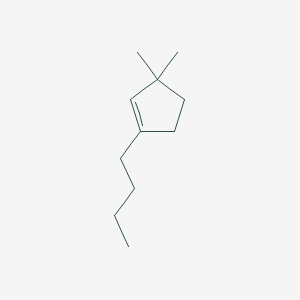
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14410270.png)
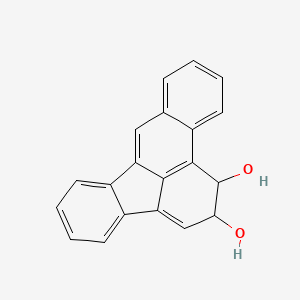

![2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14410283.png)

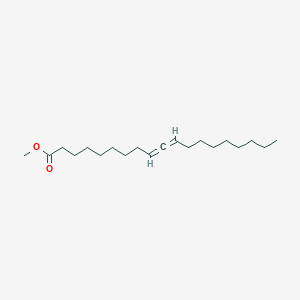
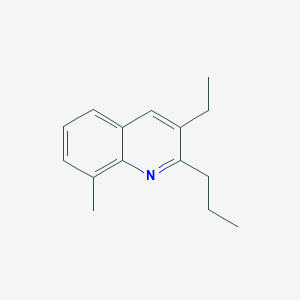

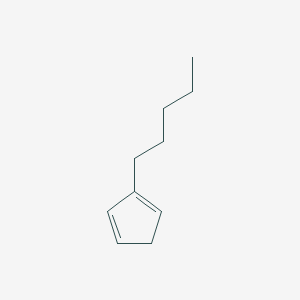
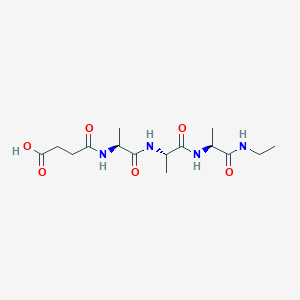
![2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane](/img/structure/B14410334.png)
![3-Azabicyclo[3.1.0]hexane, 1-(3-bromo-4-methoxyphenyl)-](/img/structure/B14410341.png)
